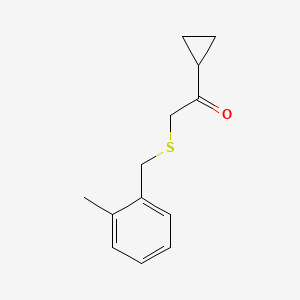![molecular formula C20H11NO4S2 B15300614 11-(2-Hydroxyphenyl)-3,11-dihydro-2H-benzo[6,7]thiochromeno[2,3-d]thiazole-2,5,10-trione](/img/structure/B15300614.png)
11-(2-Hydroxyphenyl)-3,11-dihydro-2H-benzo[6,7]thiochromeno[2,3-d]thiazole-2,5,10-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
17-(2-hydroxyphenyl)-11,15-dithia-13-azatetracyclo[8.7.0.0{3,8}.0{12,16}]heptadeca-1(10),3(8),4,6,12(16)-pentaene-2,9,14-trione is a complex organic compound characterized by its unique tetracyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 17-(2-hydroxyphenyl)-11,15-dithia-13-azatetracyclo[8.7.0.0{3,8}.0{12,16}]heptadeca-1(10),3(8),4,6,12(16)-pentaene-2,9,14-trione typically involves multi-step organic reactions. The process begins with the preparation of the core tetracyclic structure, followed by the introduction of the hydroxyphenyl and dithia-aza groups. Common reagents used in these reactions include organolithium compounds, transition metal catalysts, and various protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to optimize reaction conditions and improve yield. The use of automated synthesis platforms can also enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
17-(2-hydroxyphenyl)-11,15-dithia-13-azatetracyclo[8.7.0.0{3,8}.0{12,16}]heptadeca-1(10),3(8),4,6,12(16)-pentaene-2,9,14-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketone groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the hydroxyphenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include various substituted derivatives, which can be further functionalized for specific applications.
Aplicaciones Científicas De Investigación
17-(2-hydroxyphenyl)-11,15-dithia-13-azatetracyclo[8.7.0.0{3,8}.0{12,16}]heptadeca-1(10),3(8),4,6,12(16)-pentaene-2,9,14-trione has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways involved in disease.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 17-(2-hydroxyphenyl)-11,15-dithia-13-azatetracyclo[8.7.0.0{3,8}.0{12,16}]heptadeca-1(10),3(8),4,6,12(16)-pentaene-2,9,14-trione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent.
Comparación Con Compuestos Similares
Similar Compounds
Comazaphilone I: A compound with a similar planar structure but distinct stereochemistry.
Organochlorine Compounds: Share some structural similarities but differ significantly in their chemical properties and applications.
Uniqueness
17-(2-hydroxyphenyl)-11,15-dithia-13-azatetracyclo[8.7.0.0{3,8}.0{12,16}]heptadeca-1(10),3(8),4,6,12(16)-pentaene-2,9,14-trione stands out due to its unique tetracyclic structure and the presence of both hydroxyphenyl and dithia-aza groups, which confer distinct chemical reactivity and potential for diverse applications.
Propiedades
Fórmula molecular |
C20H11NO4S2 |
|---|---|
Peso molecular |
393.4 g/mol |
Nombre IUPAC |
17-(2-hydroxyphenyl)-11,15-dithia-13-azatetracyclo[8.7.0.03,8.012,16]heptadeca-1(10),3,5,7,12(16)-pentaene-2,9,14-trione |
InChI |
InChI=1S/C20H11NO4S2/c22-12-8-4-3-7-11(12)13-14-15(23)9-5-1-2-6-10(9)16(24)17(14)26-19-18(13)27-20(25)21-19/h1-8,13,22H,(H,21,25) |
Clave InChI |
VNRNZTSGJZBCHH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2C3=C(C(=O)C4=CC=CC=C4C3=O)SC5=C2SC(=O)N5)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


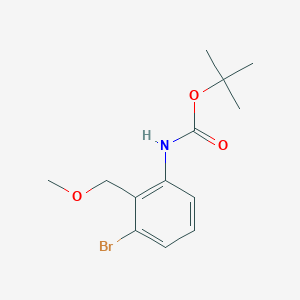
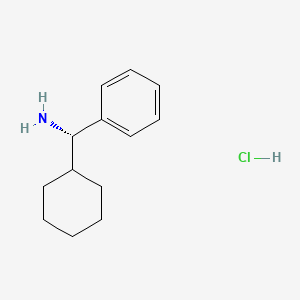
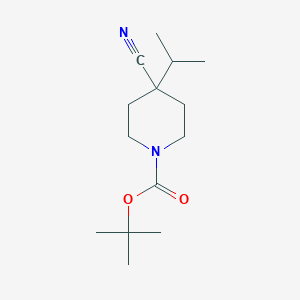

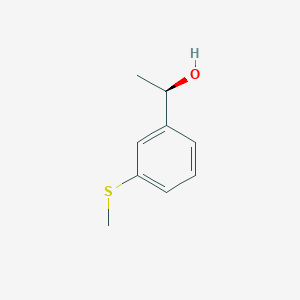
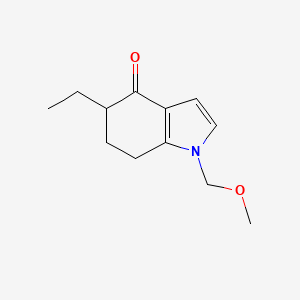
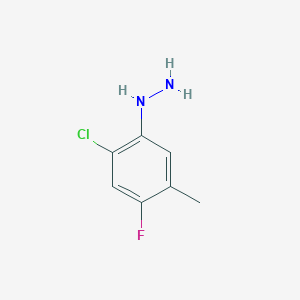
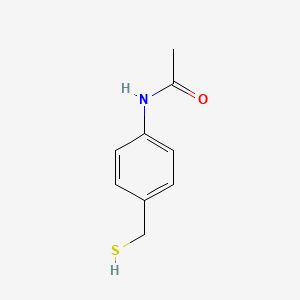
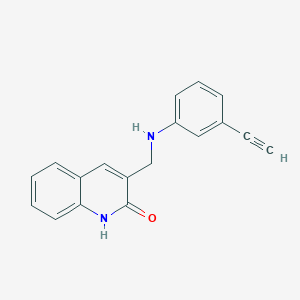
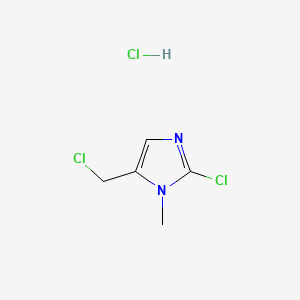
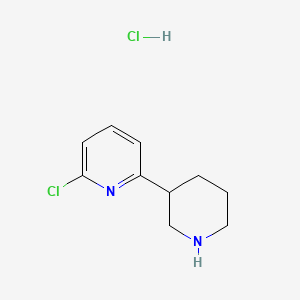
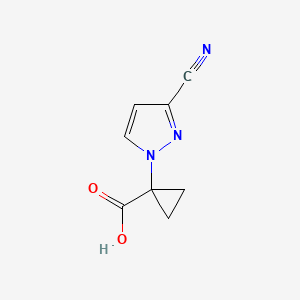
![[1-(Aminomethyl)bicyclo[2.1.1]hexan-2-yl]methanol hydrochloride](/img/structure/B15300628.png)
